![molecular formula C22H26BrN3O2S B2850431 (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide CAS No. 1180030-29-8](/img/structure/B2850431.png)
(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide
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Description
(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide is a useful research compound. Its molecular formula is C22H26BrN3O2S and its molecular weight is 476.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of pharmaceutical intermediates. For instance, it’s involved in the preparation method of Eliquis intermediate (Z)-[(4-methoxyphenyl) hydrazono-] ethyl chloroacetate . Eliquis is an anticoagulant that acts on Factor Xa and is used for treating conditions such as deep vein thrombosis and pulmonary embolism.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-4-9-20(17(2)14-16)23-22-25(24-10-12-27-13-11-24)21(15-28-22)18-5-7-19(26-3)8-6-18;/h4-9,14-15H,10-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHTJJLGRKXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)N4CCOCC4)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide |
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